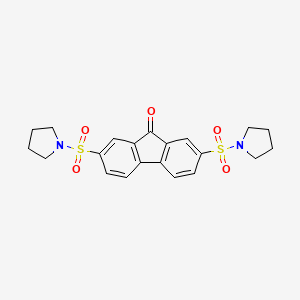
2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one is a synthetic organic compound characterized by the presence of two pyrrolidin-1-ylsulfonyl groups attached to a fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one typically involves the reaction of 2,7-dibromo-9H-fluoren-9-one with pyrrolidine and a sulfonylating agent under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-1-ylsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted fluorenone derivatives.
Scientific Research Applications
2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,7-dibromo-9H-fluoren-9-one: A precursor in the synthesis of 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluoren-9-one.
2,7-dimethyl-9H-fluoren-9-one: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to the presence of pyrrolidin-1-ylsulfonyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2,7-bis(pyrrolidin-1-ylsulfonyl)fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c24-21-19-13-15(29(25,26)22-9-1-2-10-22)5-7-17(19)18-8-6-16(14-20(18)21)30(27,28)23-11-3-4-12-23/h5-8,13-14H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHGYFNEYWXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2968056.png)
![(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete](/img/structure/B2968057.png)
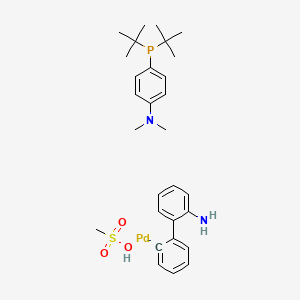



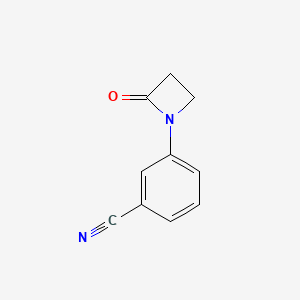
![N-(3,4-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2968070.png)
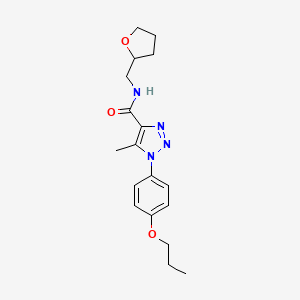
![4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one](/img/structure/B2968073.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2968074.png)
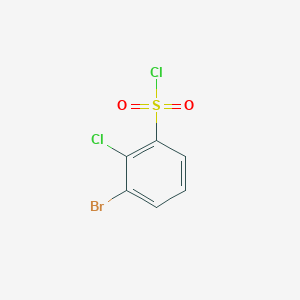
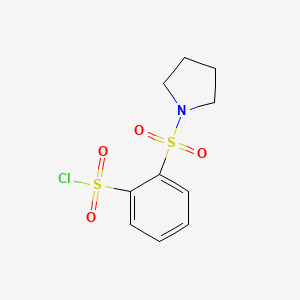
![(E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2968078.png)
